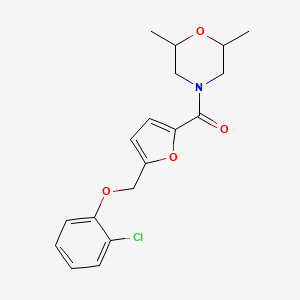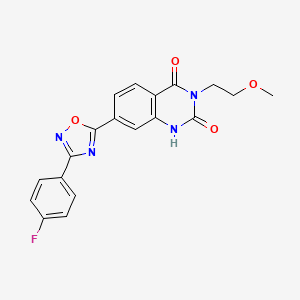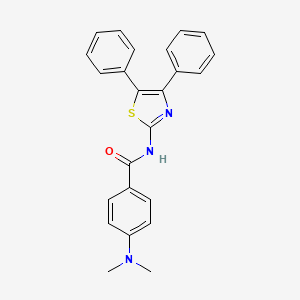![molecular formula C13H17NO4 B2395431 Acide 5-{[(tert-butoxy)carbonyl]amino}-2-méthylbenzoïque CAS No. 143617-90-7](/img/structure/B2395431.png)
Acide 5-{[(tert-butoxy)carbonyl]amino}-2-méthylbenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate to prepare the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazolecarboxylic acid ethyl ester, which is then hydrolyzed .
Molecular Structure Analysis
The molecular weight of “5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid” is 251.28 . Its IUPAC name is 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoic acid . The InChI code is 1S/C13H17NO4/c1-8-5-6-9(7-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) .
Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .
Physical and Chemical Properties Analysis
The compound has a melting point of 200-202°C . It is a powder at room temperature .
Applications De Recherche Scientifique
Synthèse de dipeptides
Ce composé est utilisé dans la synthèse de dipeptides . Une série de liquides ioniques à température ambiante dérivés d'acides aminés protégés par tert-butoxycarbonyle (Boc-AAILs) disponibles dans le commerce a été préparée . Ces Boc-AAILs ont été utilisés comme matières premières dans la synthèse de dipeptides avec des réactifs de couplage couramment utilisés .
Synthèse organique
Le composé est utilisé en synthèse organique . Les multiples groupes réactifs des anions d'acides aminés peuvent provoquer des réactions indésirables lors d'une synthèse organique sélective ou en plusieurs étapes . En utilisant des acides aminés protégés comme celui-ci, la chaîne latérale réactive et le N-terminus sont protégés chimiquement, ce qui en fait des réactifs et des milieux réactionnels efficaces en synthèse organique .
Synthèse de nouveaux liquides ioniques à température ambiante
Le composé est utilisé dans la synthèse de nouveaux liquides ioniques à température ambiante . Ces liquides ioniques sont dérivés du cation 1-éthyl-3-méthylimidazolium et des anions d'acides aminés protégés par tert-butoxycarbonyle disponibles dans le commerce .
Synthèse de liquides ioniques d'acides aminés protégés par Boc
Le composé est utilisé dans la synthèse de liquides ioniques d'acides aminés protégés par Boc . Ces liquides ioniques sont des liquides clairs et presque incolores à jaune pâle à température ambiante .
Utilisation dans la recherche en thermodynamique
Le composé est utilisé dans la recherche en thermodynamique . Les changements en thermodynamique révèlent davantage les changements d'énergie avec la conformation dans la réaction .
Utilisation en science des matériaux
Le composé est utilisé en science des matériaux . Les Boc-AAILs sont miscibles dans l'acétonitrile, le méthanol, le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), partiellement miscibles dans l'eau, mais immiscibles dans l'éther diéthylique, l'acétate d'éthyle et l'hexane à température ambiante .
Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(7-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOBBPVHVBRAAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143617-90-7 |
Source


|
| Record name | 5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)



![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one](/img/structure/B2395371.png)
